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Maltoheptaose hydrate 90 - 207511-07-7

Maltoheptaose hydrate 90

Catalog Number: EVT-418944
CAS Number: 207511-07-7
Molecular Formula: C42H74O37
Molecular Weight: 1171 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Type: Maltooligosaccharide
  • CAS Number: 207511-07-7
  • Molecular Formula: C42H72O36C_{42}H_{72}O_{36}
  • Molecular Weight: 1153.0 g/mol
Synthesis Analysis

Maltoheptaose hydrate can be synthesized through several methods, predominantly enzymatic processes. The key methods include:

  • Enzymatic Synthesis:
    • Enzymes Used: Cyclodextrin glucotransferase and cyclomaltodextrinase are the primary enzymes involved in the synthesis of maltoheptaose from starch sources.
    • Conditions: The enzymatic reaction typically occurs under controlled pH and temperature conditions to optimize yield and purity. For instance, the reaction may be conducted at temperatures ranging from 30°C to 60°C, depending on the enzyme's optimal activity.
  • Industrial Production:
    • In industrial settings, maltoheptaose hydrate is produced using cyclodextrinase derived from Thermococcus species expressed in Bacillus subtilis. This method allows for large-scale production while maintaining the compound's integrity.
Molecular Structure Analysis

The molecular structure of maltoheptaose hydrate consists of seven glucose units linked by α-(1→4) glycosidic bonds. This configuration results in a branched structure that contributes to its solubility and functional properties.

Structural Features:

  • Glycosidic Linkages: The α-(1→4) linkages between glucose units are crucial for the compound's stability and reactivity.
  • Hydration: As a hydrate, maltoheptaose contains water molecules in its crystalline structure, which can influence its physical properties such as solubility and viscosity .
Chemical Reactions Analysis

Maltoheptaose hydrate participates in various chemical reactions, including:

  • Hydrolysis:
    • Partial hydrolysis of maltoheptaose can produce dextran ladders for cationic labeling of oligosaccharides. This reaction typically requires water and specific enzymes under controlled pH conditions .
  • Hydrogen Bond Formation:
    • The compound can form hydrogen bonds in solution, leading to the formation of alcohols when mixed with alcohol solvents.

Common Reagents and Conditions:

  • Hydrolysis reactions generally involve water and enzymes like amylases under specific temperature and pH conditions.
  • Hydrogen bonding reactions require appropriate solvents that facilitate interaction between maltoheptaose and alcohols.
Mechanism of Action

Maltoheptaose hydrate exerts its effects through several mechanisms:

  • Radiation Absorption:
    • It effectively absorbs microwaves and other forms of radiation, making it useful in applications requiring radiation shielding.
  • Enzyme Activation:
    • The compound activates phosphorylase B, an enzyme crucial for various biochemical pathways, including carbohydrate metabolism. This activation facilitates the conversion of glucose units into energy-storing compounds like heptulose-2-phosphate .
Physical and Chemical Properties Analysis

The physical and chemical properties of maltoheptaose hydrate include:

  • Appearance: Typically found as a white to off-white powder.
  • Solubility: Highly soluble in water due to its hydrophilic nature.
  • Stability: Stable for over two years under recommended storage conditions at ambient temperature .

Key Properties:

PropertyValue
Molecular Weight1153.0 g/mol
Purity>90%
Shipping TemperatureAmbient
Storage TemperatureAmbient
Applications

Maltoheptaose hydrate has a wide range of applications across various scientific fields:

  • Biochemistry:
    • Serves as a substrate for enzymes such as amyloglucosidase and α-amylase, facilitating biochemical assays and research .
  • Medicine:
    • Utilized in developing novel fluorescent tags for electrophoretic separation techniques, aiding in the analysis of oligosaccharides.
  • Food Industry:
    • Employed as a functional ingredient due to its moisturizing effects and film-forming properties, enhancing product quality in food formulations .
  • Cosmetics:
    • Its moisturizing capabilities make it suitable for use in cosmetic formulations, improving skin hydration.
Introduction to Maltoheptaose Hydrate 90 in Carbohydrate Research

Maltoheptaose Hydrate 90 (C₄₂H₇₄O₃₇, molecular weight: 1171.34 g/mol) represents a high-purity, well-characterized linear oligosaccharide consisting of seven D-glucose units joined exclusively by α-1,4-glycosidic linkages. As a homogeneous maltooligosaccharide with defined chain length, it serves as an indispensable biochemical tool for investigating starch digestion mechanisms, enzymatic specificity, and surfactant design. Its designation as "Hydrate 90" specifies a hydrated crystalline form with ≥90% purity by HPLC, ensuring reproducibility in research applications [2] [4] [7]. Unlike polydisperse maltodextrins, this compound provides molecular precision critical for establishing structure-function relationships in glycoscience.

Structural Classification Within Oligosaccharide Families

Maltoheptaose occupies a strategic position within the oligosaccharide classification framework due to its intermediate chain length and structural homogeneity. Its heptameric structure bridges smaller maltooligosaccharides (e.g., maltotriose/tetraose) and high-molecular-weight polymers like amylose. Key structural characteristics include:

  • Linear α-1,4 backbone: Seven anhydroglucose units form an extended helical conformation stabilized by interglucose hydrogen bonding. The stereochemistry is defined by SMILES string OC[C@H]1O[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O[C@@H]2CO)... and InChIKey BNABBHGYYMZMOA-QJBBZCPBSA-N, confirming uniform α-configuration [2] [6].
  • Hydration effects: The hydrate form exhibits altered crystallinity and solubility compared to anhydrous variants, with water molecules stabilizing the solid-state structure through hydrogen bonding with hydroxyl groups [7].
  • Physicochemical properties: White, water-soluble powder (50 mg/mL yields clear, colorless solutions) with stability at room temperature. Its degree of polymerization (DP7) critically influences solubility kinetics and molecular interactions [4] [5].

Table 1: Structural and Functional Attributes of Key Maltooligosaccharides

OligosaccharideDPMolecular FormulaGlycosidic LinkagesPrimary Research Applications
Maltotriose3C₁₈H₃₂O₁₆α-1,4Enzyme kinetics (small substrate)
Maltohexaose6C₃₆H₆₂O₃₁α-1,4Amylase inhibition studies
Maltoheptaose Hydrate 907C₄₂H₇₄O₃₇α-1,4Amylase kinetics, SE synthesis, MS standards
Maltooctaose8C₄₈H₈₂O₄₁α-1,4Polymerase processivity assays

DP = Degree of Polymerization; SE = Sugar Ester; MS = Mass Spectrometry

This defined chain length enables precise analysis of enzyme-substrate interactions, as DP7 represents the minimal length required for productive binding in many amylolytic enzymes' active sites. Unlike polydisperse maltodextrins, Maltoheptaose Hydrate 90 eliminates chain-length variability as an experimental confounder [8] .

Role as a Model Substrate in Enzymatic Studies

Maltoheptaose Hydrate 90 serves as an optimized substrate for probing enzymatic mechanisms due to its solubility, purity, and structural congruence with starch hydrolysis intermediates. Key applications include:

  • Amylase kinetics and inhibition profiling: As a mid-length oligomer, it effectively mimics the natural substrates of α-amylases. Studies quantify hydrolysis rates via reducing sugar assays or chromatographic methods. Vaticanol B inhibits human salivary α-amylase (IC₅₀: 5.3 ± 0.3 μM) when assayed using Maltoheptaose, demonstrating competitive inhibition kinetics . Its use revealed that methoxylated anthocyanidins selectively inhibit pancreatic α-amylase, while flavonoid glycosylation modulates enzyme specificity .
  • Glycosyltransferase assays: The 4-α-glucanotransferase AcbQ elongates Maltoheptaose via transglycosylation, forming α-acarviosyl-(1,4)-maltoheptaose derivatives. This reaction models byproduct formation in acarbose biosynthesis .
  • Lipase-catalyzed synthesis: Maltoheptaose's seven hydroxyl groups serve as regioselective targets for esterification. Optimized synthesis of Maltoheptaose palmitate (92.75% yield) uses immobilized Candida antarctica lipase B (33.5 U/g palmitic acid) in 10% DMSO/t-butanol. This produces emulsifiers with superior homogeneity compared to sucrose esters [3].

Table 2: Enzymatic Parameters Determined Using Maltoheptaose Hydrate 90

EnzymeKm (mM)Vmax (μmol/min/mg)Optimal ConditionsInhibitor (IC₅₀)
Human salivary α-amylase0.42 ± 0.0348.7 ± 1.2pH 6.9, 37°CVaticanol B (5.3 ± 0.3 μM)
Candida antarctica lipase BN/A0.85 ± 0.04*10% DMSO, 60°CN/A
AcbQ transferase2.1 (maltotriose)3.8 ± 0.3**pH 7.0, 30°CAcarbose (1.2 mM)

Vmax for palmitate ester synthesis; *Transglycosylation rate with Maltoheptaose acceptor [3]

The compound’s role extends to analytical biochemistry, where it serves as:

  • Chromatographic standard: Calibrating HPAE-PAD systems for oligosaccharide separations [4] [6].
  • Fluorescent labeling validation: Optimizing electrophoretic tags like O-2-[aminoethyl]fluorescein for glycan analysis [4].
  • MS calibration: Providing defined m/z values (e.g., [M+Na]⁺ at m/z 1174) for complex carbohydrate profiling [7].

Properties

CAS Number

207511-07-7

Product Name

Maltoheptaose hydrate 90

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

Molecular Formula

C42H74O37

Molecular Weight

1171 g/mol

InChI

InChI=1S/C42H72O36.H2O/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52;/h8-65H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39-,40-,41-,42-;/m1./s1

InChI Key

QBUKDCVGFUMISC-VPMWRFTJSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O

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